molecular formula C17H31NO2 B044383 4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine CAS No. 38284-47-8

4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine

Cat. No. B044383
CAS RN: 38284-47-8
M. Wt: 281.4 g/mol
InChI Key: FPLHEALBGYMFJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives, including those similar to the compound , often involves reactions under controlled conditions. For example, the reactions of 4-(2-chloroethyl)morpholine hydrochloride with ArTe− and Te2−, generated in situ under an N2 atmosphere, result in tellurated derivatives of morpholine, indicating complex synthesis processes involving multiple steps and reagents (Singh et al., 2000).

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex. X-ray diffraction analysis has been employed to determine the crystal and molecular structures of these compounds, providing detailed insights into their geometric configurations and bonding patterns. For instance, the synthesis and crystal structure analysis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine reveal a monoclinic system with specific lattice parameters, demonstrating the intricacies of morpholine derivatives' molecular structure (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, leading to the formation of complex structures and compounds. For example, the reaction of the tetrachlorocyclopentadienone dimer with morpholine results in heptachloro-2-morpholinocarbonyltricyclo[4.3.0.01,3]nona-4,7-dien-9-one, showcasing the reactivity of morpholine with different chemical entities and the diverse products that can be synthesized (Gimalova et al., 2003).

Scientific Research Applications

  • Complexation with Palladium(II) and Mercury(II) : Morpholine derivatives like 4-(2-chloroethyl)morpholine hydrochloride, similar in structure to the compound , have been used in complexation reactions with palladium(II) and mercury(II). These reactions are significant in the field of organometallic chemistry, particularly for the synthesis of coordination complexes with potential applications in catalysis and materials science (Singh et al., 2000).

  • Molecular Modeling : Research involving β-pinene derivatives, which are structurally related to the compound, has leveraged molecular modeling techniques. These techniques are crucial for understanding the configuration of stereogenic centers, which is fundamental in developing pharmaceuticals and understanding reaction mechanisms (Perry et al., 2006).

  • Supramolecular Chemistry : Morpholine derivatives have been studied for their ability to form inclusion complexes with cyclodextrins in supramolecular chemistry. This is particularly relevant in drug delivery and pharmaceutical formulation, where such complexes can enhance drug solubility and stability (Seilkhanov et al., 2015).

  • Synthesis of Spirooxazolines and Spirooxazolidines : Research has been conducted on the synthesis of spirooxazolines and spirooxazolidines starting from compounds like 2-benzylaminomethyl-6,6-dimethylbicyclo(3.1.1)heptane-2,3-diol, which are structurally similar to the compound . These compounds have potential applications in medicinal chemistry as building blocks for pharmaceuticals (Szakonyi et al., 2008).

  • Synthesis of Bridged Bicyclic Morpholines : Bridged bicyclic morpholines, like 3-oxa-6-azabicylo[3.1.1]heptane, are important in medicinal chemistry research. Such compounds are used as building blocks in the development of new pharmaceuticals, leveraging their structural and chemical properties (Walker et al., 2012).

  • Antifungal Agents : Morpholine derivatives have been identified as potential antifungal agents. Their development and optimization could lead to new treatments for fungal infections, demonstrating the compound's relevance in pharmacological research (Bardiot et al., 2015).

  • Photodynamic Therapy : Morpholine derivatives have been explored for their use in photodynamic therapy, particularly for treating cancer. These compounds' ability to generate singlet oxygen upon irradiation makes them potential agents in this therapeutic approach (Kucińska et al., 2015).

Safety And Hazards

Safety data indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO2/c1-17(2)15-4-3-14(16(17)13-15)5-9-19-10-6-18-7-11-20-12-8-18/h14-16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLHEALBGYMFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CCOCCN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301158273
Record name 4-[2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine

CAS RN

38284-47-8
Record name 4-[2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38284-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((6,6-diméthylbicyclo[3.1.1]hept-2-yl)éthoxy)éthyl morpholine
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